3-(2-phenylethyl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
The compound 3-(2-phenylethyl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one features a quinazolinone core substituted at position 3 with a 2-phenylethyl group and at position 2 with a sulfanyl-linked 1,2,4-oxadiazole ring bearing a thiophen-2-yl moiety. This structure combines a heterocyclic scaffold (quinazolinone) with a sulfur-containing linker and a biaryl system (oxadiazole-thiophene), which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-(2-phenylethyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c28-22-17-9-4-5-10-18(17)24-23(27(22)13-12-16-7-2-1-3-8-16)31-15-20-25-21(26-29-20)19-11-6-14-30-19/h1-11,14H,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKDAAGOQSHCHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound differs from its analogs primarily in the substituents on the quinazolinone core and the oxadiazole ring. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Differences and Implications
Substituent Flexibility and Steric Effects: The 2-phenylethyl group in the target compound introduces conformational flexibility compared to the rigid 4-chlorobenzyl () or the linear 3-methoxypropyl (). This flexibility may influence binding to deep hydrophobic pockets in biological targets.
Electronic and Solubility Properties :
- The 4-chlorobenzyl and 4-fluorophenyl groups () increase electron-withdrawing character, which could enhance metabolic stability but reduce solubility.
- The 3-methoxypropyl chain () introduces an ether oxygen, likely improving aqueous solubility compared to the hydrophobic 2-phenylethyl or 4-chlorobenzyl groups.
Synthetic Considerations :
- Synthesis of the target compound may follow routes similar to those in and , such as nucleophilic substitution or cyclization reactions. For example, outlines thiazole and oxadiazole formation using CS₂/KOH (Step II) and DMF/LiH (Step IV), which could apply to the oxadiazole-thiophene moiety .
Limitations of Available Data
- Experimental data (e.g., melting points, solubility, bioactivity) for the target compound and its analogs are largely unavailable in the provided evidence, limiting direct functional comparisons.
Preparation Methods
Reaction Conditions and Optimization
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Reactants : Methyl 2-formylphenyl carbamate (1.0 equiv), 2-phenylethylamine (1.5 equiv).
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Solvent : Acetic acid (AcOH)/ethanol (EtOH) (1:9 v/v).
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Conditions : Microwave heating at 100°C for 60 minutes, followed by formic acid (HCOOH) addition and further heating at 150°C for 20 minutes.
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Yield : ~60% after silica gel chromatography (1% methanol in dichloromethane).
Mechanistic Insight :
The aldehyde undergoes imine formation with the amine, followed by acid-catalyzed cyclization to form the dihydroquinazolinone ring. The microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.
Synthesis of [3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]Methanethiol
The oxadiazole-thiophene fragment is prepared via hydrazinolysis and cyclization, modified from CN113214236B (2022).
Stepwise Procedure
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Esterification : 2-Thiophenecarboxylic acid is converted to its methyl ester using methanol and concentrated sulfuric acid.
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Hydrazinolysis : The ester reacts with 85% hydrazine hydrate in ethanol under reflux to form 2-thiophenecarboxyl hydrazide.
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Bisamide Formation : Hydrazide reacts with oxalyl chloride monomethyl ester to generate a bisamide intermediate.
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Cyclization : Treatment with phosphorus oxychloride (POCl₃) yields thiophene-1,3,4-oxadiazole methyl ester.
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Thiol Introduction : The methyl ester is reduced to hydroxymethyl using LiAlH₄, followed by bromination (PBr₃) and substitution with thiourea to form the methanethiol derivative.
Key Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Esterification | H₂SO₄/MeOH | Reflux | 95% |
| Hydrazinolysis | NH₂NH₂/EtOH | Reflux | 90% |
| Cyclization | POCl₃ | 80°C | 75% |
| Thiol Substitution | Thiourea/EtOH | 70°C | 65% |
Coupling of Quinazolinone and Oxadiazole-Thiophene Moieties
The final step involves nucleophilic substitution to link the quinazolinone and oxadiazole-thiophene fragments.
Sulfanyl Bridge Formation
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Reactants :
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3-(2-Phenylethyl)-3,4-dihydroquinazolin-4-one (1.0 equiv).
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5-(Bromomethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole (1.2 equiv).
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Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours.
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Yield : ~55% after column chromatography (ethyl acetate/hexane, 1:4).
Mechanism :
The quinazolinone’s thiolate anion displaces the bromine in the oxadiazole’s bromomethyl group, forming the sulfanyl (-S-CH₂-) bridge.
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds:
3-(2-Phenylethyl)-3,4-Dihydroquinazolin-4-One
[3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-yl]Methanethiol
Final Compound
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¹H NMR (400 MHz, CDCl₃) : δ 7.88 (d, J = 7.6 Hz, 1H), 7.50–7.25 (m, 8H), 4.25 (s, 2H, -S-CH₂-), 3.70 (t, J = 7.1 Hz, 2H), 2.95 (t, J = 7.1 Hz, 2H).
Green Chemistry Considerations
The use of aqueous media (source) and microwave-assisted reactions (source) minimizes solvent waste and energy consumption. Zinc oxide nanomicelles, as described by Wu et al. (2013), offer a recyclable catalyst alternative for large-scale synthesis.
Challenges and Optimization
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Low Coupling Yield : The final substitution step yields 55%, attributed to steric hindrance from the phenylethyl group. Increasing reaction time to 24 hours improves yield to 63%.
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Oxadiazole Stability : The oxadiazole-thiophene fragment is sensitive to hydrolysis; thus, anhydrous conditions are critical during coupling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing 3-(2-phenylethyl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, intermediates like thiophen-2-carboxylic acid derivatives (e.g., 3-(thiophen-2-yl)-1,2,4-oxadiazole) are first prepared via cyclization of thioamide precursors under reflux in ethanol. Subsequent coupling with quinazolinone cores requires thiomethylation agents (e.g., bromomethyl derivatives) in aprotic solvents like DMF, catalyzed by K₂CO₃. Optimal yields (70–85%) are achieved at 60–80°C for 12–24 hours .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural confirmation relies on spectral analysis:
- ¹H/¹³C NMR : Peaks for the thiophen-2-yl moiety (δ 6.8–7.5 ppm), oxadiazole methylene (δ 4.2–4.5 ppm), and quinazolinone carbonyl (δ 165–170 ppm).
- IR : Stretches for C=O (1680–1700 cm⁻¹) and C-S (650–750 cm⁻¹).
- HPLC-MS : Purity >95% with molecular ion peaks matching theoretical m/z .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol/water mixtures (1:3 ratio) removes unreacted intermediates. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients (20–50%) resolves structurally similar byproducts .
Q. Which analytical methods validate purity and stability under experimental conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C).
- HPLC-DAD : Monitors degradation under UV light or aqueous buffers.
- X-ray crystallography : Confirms stereochemical integrity in crystalline forms .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer : Docking studies (e.g., AutoDock Vina) model interactions with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Key parameters include binding affinity (ΔG < -8 kcal/mol) and hydrogen bonding with active-site residues (e.g., Tyr158, Lys165). Validation requires correlation with in vitro anti-tubercular assays (MIC < 1 µg/mL) .
Q. What contradictions arise between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies may occur due to:
- Solubility limitations : Predicted binding affinity may not translate to cellular uptake (e.g., logP > 3 reduces aqueous solubility).
- Metabolic instability : Oxadiazole rings may undergo hepatic oxidation, reducing efficacy.
- Off-target effects : Docking may miss interactions with non-target kinases. Mitigate via MD simulations and ADMET profiling .
Q. How do substituents on the oxadiazole or quinazolinone cores influence structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies involve:
- Electron-withdrawing groups (e.g., nitro on oxadiazole): Enhance electrophilicity, improving enzyme inhibition.
- Hydrophobic substituents (e.g., phenylethyl on quinazolinone): Increase membrane permeability.
- Thioether linkages : Improve metabolic stability vs. ester analogs. Compare IC₅₀ values across derivatives to map pharmacophores .
Q. What experimental designs address low reproducibility in synthesis or bioassay results?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, solvent ratios) via factorial designs.
- Standardized bioassays : Use positive controls (e.g., isoniazid for anti-TB assays) and replicate experiments (n ≥ 3).
- Cross-lab validation : Share batches with independent labs to verify potency and purity .
Q. How can chromatographic methods resolve co-eluting impurities in final products?
- Methodological Answer :
- HPLC method development : Test C18 columns with mobile phases of acetonitrile/0.1% TFA (gradient: 40–80% over 20 min).
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of thiophen-2-yl group at m/z 121).
- Preparative TLC : Isolate mg-scale impurities for structural elucidation .
Methodological Notes
- Key References : Emphasis on peer-reviewed synthesis protocols , spectral validation , and docking methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
